

Beraprost vs. Ticlopidine for Peripheral Arterial Disease: A Comparative Efficacy Guide

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Compound of Interest

Compound Name:	Beraprost
Cat. No.:	B1666799

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In the management of peripheral arterial disease (PAD), particularly in alleviating symptoms of chronic peripheral arterial occlusion (CPAO), both **beraprost** and ticlopidine have been utilized as therapeutic agents. This guide provides a detailed comparison of their efficacy, supported by clinical trial data, experimental protocols, and an examination of their distinct mechanisms of action.

Efficacy and Safety: A Quantitative Comparison

A key multicenter, single-blind, randomized, controlled study conducted in China provides the most direct comparative data on the efficacy and tolerability of **beraprost** versus ticlopidine in patients with CPAO.^[1] The study enrolled 124 patients, with 119 included in the final efficacy analysis.^[1]

Key Efficacy Outcomes

Efficacy Parameter	Beraprost Group	Ticlopidine Group	Key Findings
Improvement in Cool Sensation	Significantly greater improvement at 6 weeks (P<0.05)	Less improvement compared to beraprost	Beraprost showed a superior effect in improving the sensation of coolness in the limbs after 6 weeks of treatment. [1]
Intermittent Claudication (Walking Distance)	Baseline: 215 m After 3 weeks: 287 m (P<0.001 vs baseline) After 6 weeks: 356 m (P<0.001 vs baseline)	Baseline: 230 m After 3 weeks: 258 m (P<0.001 vs baseline) After 6 weeks: 292 m (P<0.05 vs baseline)	Both drugs significantly improved walking distance. The improvement was significantly greater with beraprost at 3 weeks (P<0.01). [1]
Limb Pain Improvement	Significant reduction at 3 and 6 weeks (P<0.001)	Significant reduction at 3 weeks (P<0.05) and 6 weeks (P<0.01)	Both treatments effectively reduced limb pain at rest. [1]
Ankle-Brachial Index (ABI)	Baseline: 0.55 After 6 weeks: 0.60 (P<0.001 vs baseline)	Baseline: 0.61 After 6 weeks: 0.65 (P<0.01 vs baseline)	Both drugs led to a significant increase in ABI, indicating improved blood flow. [1]

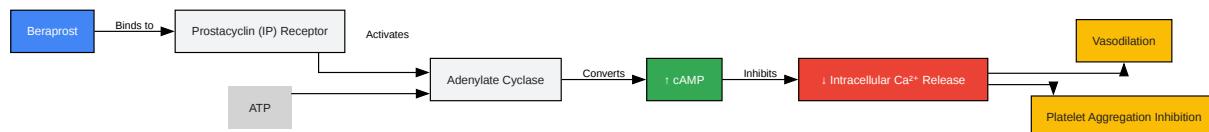
Adverse Events and Tolerability

Adverse Event Profile	Beraprost Group (n=65)	Ticlopidine Group (n=58)	Statistical Significance
Patients with any Adverse Event (AE)	8 (12.3%)	25 (43.1%)	P<0.001
Patients with Adverse Drug Reactions (ADR)	4 (6.2%)	13 (22.4%)	P<0.05
Withdrawals due to AEs	Significantly fewer	Significantly more	P<0.05
Common ADRs	Dizziness (3.1%), Headache (3.1%), Facial flushing (1.5%), Tachycardia (1.5%)	Rash (6.9%), Diarrhea (1.7%), Hematemesis (1.7%)	Beraprost was associated with a significantly lower incidence of adverse events and better overall tolerability. [1]

Mechanisms of Action

Beraprost and ticlopidine exert their therapeutic effects through distinct signaling pathways.

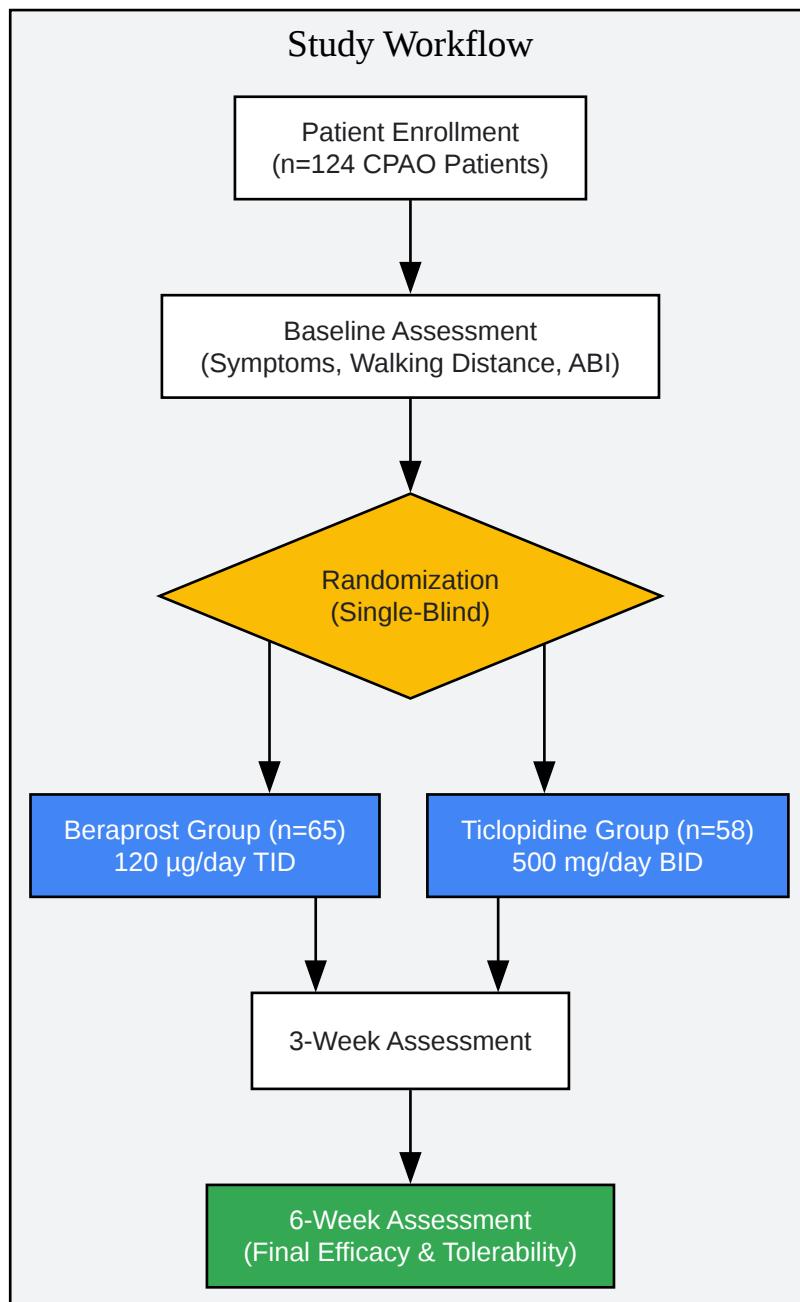
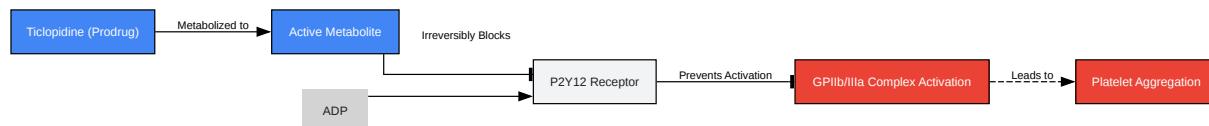
Beraprost, a stable and orally active prostacyclin (PGI₂) analogue, functions as a vasodilator and platelet inhibitor.[\[2\]](#)[\[3\]](#) It binds to prostacyclin receptors on vascular smooth muscle and platelets.[\[2\]](#) This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit the release of calcium ions (Ca²⁺) from intracellular stores, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[\[2\]](#)[\[3\]](#)



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Fig. 1: Beraprost Signaling Pathway

Ticlopidine is an antiplatelet agent belonging to the thienopyridine class. It is a prodrug that is metabolized to an active form. This active metabolite irreversibly blocks the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface. By blocking this receptor, ticlopidine prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, which is a crucial step for fibrinogen binding and subsequent platelet aggregation.



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